Home > Products > Screening Compounds P11815 > (3R*,4R*)-1-(4-chlorobenzyl)-4-(4-methyl-1-piperazinyl)-3-piperidinol
(3R*,4R*)-1-(4-chlorobenzyl)-4-(4-methyl-1-piperazinyl)-3-piperidinol -

(3R*,4R*)-1-(4-chlorobenzyl)-4-(4-methyl-1-piperazinyl)-3-piperidinol

Catalog Number: EVT-6027378
CAS Number:
Molecular Formula: C17H26ClN3O
Molecular Weight: 323.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-((3R, 4R)-1-benzyl-4-methyl pyridine-3-yl)-N-methyl-7H-pyrrolo-[2, 3-d] pyrimidine-4-amine

  • Compound Description: This compound serves as an intermediate in the synthesis of a pharmaceutical compound. The research paper focuses on optimizing its preparation method to enhance yield, reduce byproducts, and simplify the process for both laboratory and industrial production. []
  • Relevance: While not directly containing the piperidinol core of the target compound, this molecule shares a similar structure with a substituted pyridine ring linked to a heterocyclic system. The presence of a benzyl substituent in both compounds further highlights the structural similarities, suggesting potential exploration of analogous synthetic approaches or biological activity comparisons with (3R,4R)-1-(4-chlorobenzyl)-4-(4-methyl-1-piperazinyl)-3-piperidinol. []

3-((3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile (CP-690,550)

  • Compound Description: CP-690,550 is a clinically relevant Janus kinase 3 (Jak3) inhibitor. Research demonstrated that the specific (3R,4R) stereoisomer of this compound effectively blocks Stat5 phosphorylation, a Jak3-dependent process. []
  • Relevance: This compound shares a significant structural similarity with (3R,4R)-1-(4-chlorobenzyl)-4-(4-methyl-1-piperazinyl)-3-piperidinol, particularly in the (3R,4R)-4-methylpiperidinyl moiety. The presence of this specific stereoisomer as the active form in CP-690,550 for Jak3 inhibition suggests the potential importance of stereochemistry in the biological activity of (3R,4R)-1-(4-chlorobenzyl)-4-(4-methyl-1-piperazinyl)-3-piperidinol and highlights the need to explore the stereochemical aspects of this compound. []
  • Compound Description: PB17-026-01 acts as a potent allosteric inhibitor of the protein tyrosine phosphatase SHP2. It exhibits binding affinity to the allosteric binding pocket of SHP2. []
  • Relevance: The compound contains a (3R,4R)-4-amino-3-methyl substituted cyclic amine moiety, which bears resemblance to the (3R,4R)-4-methylpiperidinol core of the target compound. This structural similarity may offer insights into potential binding interactions and biological activity related to (3R,4R)-1-(4-chlorobenzyl)-4-(4-methyl-1-piperazinyl)-3-piperidinol, particularly if it interacts with similar protein targets. []

2-(3-{(3R,4R)-4-Methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl}oxetan-3-yl)acetonitrile monohydrate

  • Compound Description: This compound represents a structural analog of CP-690,550 with modifications in the substituent attached to the piperidine nitrogen. Its crystal structure and intermolecular interactions have been characterized. []
  • Relevance: Similar to CP-690,550, this compound shares the (3R,4R)-4-methylpiperidinyl moiety with (3R,4R)-1-(4-chlorobenzyl)-4-(4-methyl-1-piperazinyl)-3-piperidinol. Comparing its structural and potentially biological differences from CP-690,550 with the target compound can provide insights into the structure-activity relationship of this class of molecules, particularly concerning the role of substituents on the piperidine nitrogen. []

(3R)-7-hydroxy-N-((1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)- 3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl)-1,2,3,4-tetrahydro- 3-isoquinolinecarboxamide (JDTic)

  • Compound Description: JDTic serves as a potent and selective kappa opioid receptor antagonist. Its activity is dependent on the specific 3R,4R stereochemistry of the 3,4-dimethyl-4-(3-hydroxyphenyl)piperidine core. [, ]
  • Relevance: While not sharing the exact piperazine substitution, JDTic provides a valuable comparison point due to its similar piperidine core structure and defined stereochemistry. Examining the structure-activity relationships of JDTic analogs, particularly those with modifications at the piperidine nitrogen, could offer valuable insights into the potential biological activity and receptor binding profiles of (3R,4R)-1-(4-chlorobenzyl)-4-(4-methyl-1-piperazinyl)-3-piperidinol. [, ]

(S)-1-(4-(5-cyclopropyl-1H-pyrazol-3-yl)pyrrolo[1,2-f][1,2,4]triazin-2-yl)-N-(6-fluoropyridin-3-yl)-2-methylpyrrolidine-2-carboxamide

  • Compound Description: This compound represents a crystalline form of a molecule with potential use in treating cancer and proliferative diseases. Its pharmaceutical composition and potential applications are discussed in the research. []
  • Relevance: Although this compound differs significantly from (3R,4R)-1-(4-chlorobenzyl)-4-(4-methyl-1-piperazinyl)-3-piperidinol in its core structure, it is included due to its association with cancer and proliferative disease research. The target compound, containing a piperidine ring, is also present in several compounds with reported anticancer activity. This connection, while not directly structural, might suggest potential avenues for investigating the biological activity of (3R,4R)-1-(4-chlorobenzyl)-4-(4-methyl-1-piperazinyl)-3-piperidinol in similar disease models. []

Properties

Product Name

(3R*,4R*)-1-(4-chlorobenzyl)-4-(4-methyl-1-piperazinyl)-3-piperidinol

IUPAC Name

(3R,4R)-1-[(4-chlorophenyl)methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-ol

Molecular Formula

C17H26ClN3O

Molecular Weight

323.9 g/mol

InChI

InChI=1S/C17H26ClN3O/c1-19-8-10-21(11-9-19)16-6-7-20(13-17(16)22)12-14-2-4-15(18)5-3-14/h2-5,16-17,22H,6-13H2,1H3/t16-,17-/m1/s1

InChI Key

IVKJKKBRMGKCLC-IAGOWNOFSA-N

SMILES

CN1CCN(CC1)C2CCN(CC2O)CC3=CC=C(C=C3)Cl

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2O)CC3=CC=C(C=C3)Cl

Isomeric SMILES

CN1CCN(CC1)[C@@H]2CCN(C[C@H]2O)CC3=CC=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.